TRAF6 Control Peptide Trifluoroacetate

Overview

Description

TRAF6 Control Peptide Trifluoroacetate is a synthetic peptide designed to inhibit the activity of tumor necrosis factor receptor-associated factor 6 (TRAF6). TRAF6 is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including immune response, inflammation, and bone metabolism. The peptide is often used in research to study the signaling pathways and biological functions mediated by TRAF6.

Mechanism of Action

Target of Action

The primary target of the TRAF6 Control Peptide Trifluoroacetate is the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) . TRAF6 is an important linker molecule in the tumor necrosis factor superfamily (TNFSF) and the Toll-like/interleukin-1 receptor (TLR/ILR) superfamily . It is upregulated in various tumors and has been related to tumorigenesis and development .

Mode of Action

The this compound interacts with its target, TRAF6, by binding to the T6DP motif of RANK, preventing RANK from binding to TRAF6 . This interaction disrupts the normal signaling pathways of TRAF6, thereby potentially inhibiting its role in tumorigenesis and tumor development .

Biochemical Pathways

TRAF6 plays a crucial role in the signaling of the TNF receptor superfamily and the IL-1R/TLR superfamily . It is involved in various signaling pathways such as mitogen-activated protein kinase (MAPK) . By inhibiting TRAF6, the this compound can potentially affect these pathways and their downstream effects .

Result of Action

The inhibition of TRAF6 by the this compound can lead to a decrease in TRAF6-induced ubiquitination, tyrosine phosphorylation, and association with tyrosine kinase ZAP70 . This could potentially lead to a decrease in tumorigenesis and tumor development .

Biochemical Analysis

Biochemical Properties

TRAF6 Control Peptide Trifluoroacetate interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with PIK3CA, promoting its nonproteolytic polyubiquitination under serum stimulation . It also interacts with the RING domain, which is involved in K-63 linked ubiquitination of substrate molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a critical role in modulating the immune system . For instance, it enhances the immunosuppression of Myeloid-Derived Suppressor Cells (MDSCs) by mediating K63-linked polyubiquitination and phosphorylation of signal transducer and activator of transcription 3 (STAT3) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to exert effects at the molecular level. It binds to TRAF6 and enhances oligomerization and autoubiquitination of TRAF6 . This leads to the activation of NF-kappaB and MAPK pathways , influencing gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, the expression of TRAF6 in MDSCs derived from tumor tissue was significantly upregulated compared with that of MDSCs from the spleen of tumor-bearing mice . This suggests that the effects of this compound can vary over time, depending on the cellular context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving a traf6 knockout zebrafish line, the body of traf6−/− fish was found to be significantly shorter than that of the wildtype . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, a comparative transcriptome analysis showed that 866 transcripts were significantly altered in the traf6−/− liver, mainly involved in the immune system, metabolic pathways, and progesterone-mediated oocyte maturation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. For instance, AKT undergoes K8/14 ubiquitination by TRAF6, which occurs in the nucleus and promotes its membrane recruitment, phosphorylation, and activation under receptor desensitization conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRAF6 Control Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using mass spectrometry and HPLC to ensure high purity and correct sequence.

Chemical Reactions Analysis

Types of Reactions

TRAF6 Control Peptide Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.

Scientific Research Applications

TRAF6 Control Peptide Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the role of TRAF6 in cellular signaling pathways, immune response, and inflammation.

Medicine: Explores potential therapeutic applications in autoimmune diseases, cancer, and bone disorders by inhibiting TRAF6 activity.

Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

TRAF6 Inhibitor Peptide: Another peptide designed to inhibit TRAF6, often used in similar research applications.

TRAF6 Decoy Peptide: A peptide that mimics the binding site of TRAF6, preventing its interaction with other proteins.

Uniqueness

TRAF6 Control Peptide Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and therapeutic research.

Properties

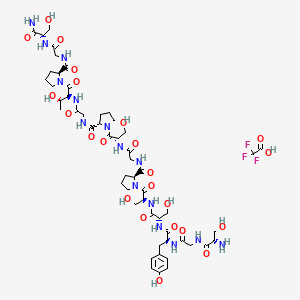

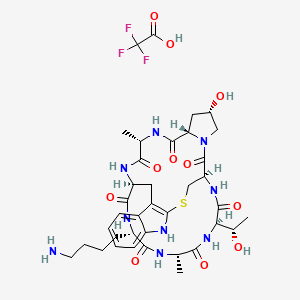

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHXYCJLPLYXGX-BVYNIWOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H233F3N34O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3165.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

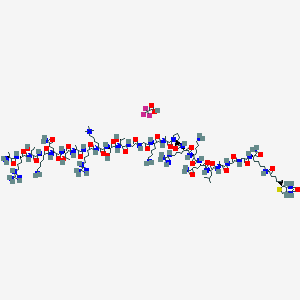

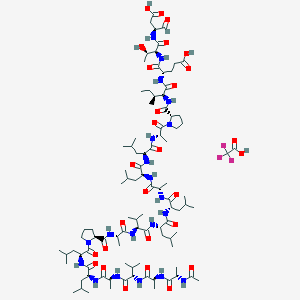

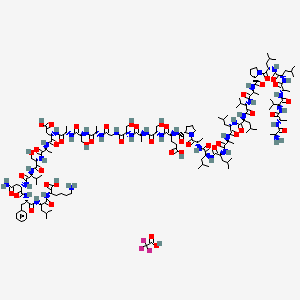

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)